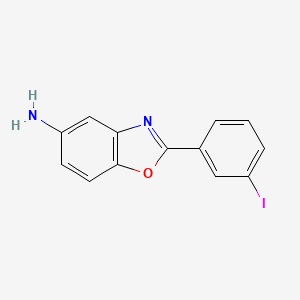

2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Descripción

Significance of the Benzoxazole (B165842) Scaffold in Heterocyclic Chemistry Research

The benzoxazole ring is an important pharmacophore, a molecular feature responsible for a drug's biological activity, that is present in both naturally occurring and synthetic compounds. researchgate.netnih.gov Its significance in heterocyclic chemistry research stems from its versatile biological profile and its utility as a building block in organic synthesis. rsc.orgtandfonline.com The stability of the aromatic system, combined with the presence of heteroatoms (nitrogen and oxygen), allows for a variety of chemical interactions with biological targets. globalresearchonline.net

Researchers have successfully incorporated the benzoxazole scaffold into molecules designed to treat a wide range of diseases. nih.gov The inherent properties of this heterocyclic system have led to its investigation for a multitude of pharmacological applications. Its derivatives are known to exhibit a wide spectrum of biological activities, establishing the benzoxazole core as a versatile and valuable entity in the pursuit of new drug candidates. nih.govresearchgate.net The continuous exploration of benzoxazole chemistry underscores its established importance and future potential in drug discovery. rsc.org

Overview of Research Trajectories for Benzoxazole Derivatives

The structural versatility of the benzoxazole core has allowed for the development of a large number of derivatives with diverse pharmacological activities. researchgate.net Research into these compounds is a dynamic and expanding field, with several key trajectories.

Key Research Areas for Benzoxazole Derivatives:

Anticancer Agents: A significant area of research focuses on the development of benzoxazole derivatives as antiproliferative agents. d-nb.infonih.gov These compounds have been investigated for their ability to target various mechanisms involved in cancer progression. researchgate.netamazonaws.com

Antimicrobial Agents: With the rise of multidrug-resistant pathogens, there is a pressing need for new antimicrobial drugs. nih.gov Benzoxazole derivatives have shown promising activity against a range of bacteria and fungi, making them important candidates in the development of new antibiotics. d-nb.infonih.gov

Anti-inflammatory Agents: The benzoxazole scaffold is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Ongoing research explores new derivatives for their potential to treat inflammation-related conditions. researchgate.netnih.gov

Antiviral and Other Therapeutic Areas: Beyond these major areas, research has extended into the antiviral, anticonvulsant, and neuroprotective potential of benzoxazole compounds. researchgate.netamazonaws.commdpi.com Scientists are also exploring their applications in agrochemicals, such as fungicides and herbicides. mdpi.com

The synthesis of new benzoxazole derivatives is a major focus, with chemists developing more efficient and environmentally friendly methods to create libraries of these compounds for biological screening. rsc.orgrsc.org

Specific Research Focus on 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine

Within the broad class of benzoxazole derivatives, This compound is a compound of interest due to its specific structural features. The molecule incorporates the core benzoxazole system, functionalized with an amine group on the benzene (B151609) ring and an iodophenyl substituent at the 2-position.

The presence of the iodine atom on the phenyl ring is particularly noteworthy. Halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its ability to be absorbed, distributed, metabolized, and excreted, as well as its binding affinity to biological targets. The amine group provides a site for further chemical modification, allowing for the synthesis of a wider range of derivatives for structure-activity relationship (SAR) studies. globalresearchonline.net

While extensive published research focusing exclusively on this compound is limited, its structure suggests potential research applications aligned with the broader trajectories of benzoxazole derivatives. The combination of the halogenated phenyl group and the reactive amine moiety makes it a valuable intermediate for synthesizing more complex molecules for evaluation as potential anticancer, antimicrobial, or anti-inflammatory agents.

Below are the key chemical properties of this specific compound.

| Property | Value |

| Molecular Formula | C₁₃H₉IN₂O |

| Molecular Weight | 336.13 g/mol |

| CAS Number | Not widely available |

| Appearance | Solid (form) |

This data is compiled from publicly available chemical supplier information. sigmaaldrich.comchemicalbook.com

Propiedades

IUPAC Name |

2-(3-iodophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDIGEICTIBJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298215 | |

| Record name | 2-(3-Iodophenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54995-57-2 | |

| Record name | 2-(3-Iodophenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54995-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Iodophenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms in Benzoxazole Synthesis

Mechanistic Pathways of Cyclization Reactions

The formation of the benzoxazole (B165842) core is fundamentally a cyclization reaction. Several mechanistic pathways have been proposed, largely dependent on the starting materials and reaction conditions.

One of the most common methods is the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. A proposed mechanism for the synthesis of 2-substituted benzoxazoles involves the reaction of an amide with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and a mild base to form an amidinium salt intermediate. This highly electrophilic intermediate is then attacked by the amino group of a 2-aminophenol. Following this intermolecular addition, an intramolecular cyclization occurs where the phenolic oxygen attacks the carbon of the former amidinium salt, leading to the formation of the oxazole (B20620) ring after elimination steps. nih.gov

Another significant pathway is the oxidative cyclization of phenolic Schiff bases, which are formed from the reaction of a 2-aminophenol and a substituted aldehyde. researchgate.net This process can proceed through several routes. One proposed mechanism involves a single-electron transfer (SET) from the electron-rich Schiff base to an oxidizing agent, forming a radical cation intermediate. researchgate.net This intermediate can then undergo further oxidation and cyclization to yield the benzoxazole product. researchgate.net Alternatively, a hypervalent iodine reagent can react with the cyclic hemiaminal tautomer of the Schiff base, which then undergoes a concerted reductive elimination to form the benzoxazole ring directly. researchgate.net

Metal-catalyzed reactions also offer distinct mechanistic routes. For instance, in copper-catalyzed reactions of ortho-haloanilides, the mechanism is thought to proceed through an oxidative insertion of Cu(I) into the carbon-halogen bond, followed by a reductive elimination pathway involving a Cu(I)/Cu(III) cycle. organic-chemistry.org The rate-determining step in this sequence is often the initial oxidative addition. organic-chemistry.org

These varied pathways highlight the versatility of benzoxazole synthesis, allowing for tailored approaches based on the desired substitution pattern and available precursors.

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts are pivotal in the synthesis of benzoxazoles, profoundly influencing both the rate of reaction (kinetics) and the preferential formation of a specific product (selectivity). A wide array of catalysts, from simple acids and bases to complex transition metal systems, have been employed. nih.gov

Transition Metal Catalysts: Copper and palladium are among the most extensively studied catalysts. Copper catalysts, often in the form of CuI or copper(II) oxide nanoparticles, are effective in promoting the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org In these reactions, a ligand such as 1,10-phenanthroline (B135089) can be crucial for stabilizing the copper intermediates and facilitating the catalytic cycle. organic-chemistry.org The choice of the halogen on the substrate also impacts kinetics, with the reaction rate following the order I > Br > Cl, which is consistent with oxidative addition being the rate-limiting step. organic-chemistry.org

Palladium catalysts are frequently used for C-H activation and functionalization strategies. For example, a Pd-catalyzed process can achieve regioselective C-H activation directed by an anilide group, leading to an ortho-alkenylated or arylated amidophenol intermediate. This is followed by a tandem intramolecular annulation to afford the substituted benzoxazole. nitrkl.ac.in

Iron-catalyzed systems have also been developed for regioselective synthesis. An iron(III)-catalyzed bromination of an N-arylbenzamide can be followed by a copper(I)-catalyzed O-cyclization, demonstrating a multi-catalyst, one-pot approach. researchgate.net

Other Catalytic Systems: Beyond transition metals, other catalysts are also effective. Brønsted acids can be used in combination with CuI to catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Heterogeneous catalysts like TiO2–ZrO2 and reusable catalysts such as poly (ethylene glycol)-bound sulfonic acid (PEG-SO3H) offer advantages like easier separation, recyclability, and often milder reaction conditions. researchgate.netnih.gov The use of these "green" catalysts aligns with efforts to develop more environmentally friendly synthetic protocols. nih.gov

The table below summarizes various catalytic systems used in benzoxazole synthesis and their impact.

| Catalyst System | Precursors | Key Mechanistic Feature | Impact on Kinetics/Selectivity |

| CuI / 1,10-phenanthroline | o-Haloanilides | Oxidative insertion/reductive elimination via Cu(I)/Cu(III) | Rate depends on halogen (I > Br > Cl) organic-chemistry.org |

| Palladium(II) acetate | 2-Amidophenols | Anilide-directed regioselective C-H activation/annulation | High regioselectivity for functionalization at the C4 position nitrkl.ac.in |

| Iron(III) triflimide / CuI | N-Arylbenzamides | Fe(III)-catalyzed bromination followed by Cu(I)-catalyzed O-cyclization | High regioselectivity in a one-pot process researchgate.net |

| TiO2–ZrO2 | 2-Aminophenol, Aromatic aldehydes | Heterogeneous catalysis, facilitates Schiff base formation and oxidative cyclization | Shorter reaction times, high yields, environmentally friendly nih.gov |

| PEG-SO3H | o-Nitro phenols, Aldehydes | Acid-catalyzed condensation and reductive cyclization | Reusable catalyst, economical, efficient researchgate.net |

Electron Transfer Processes in Photostimulated Cyclizations

Photostimulated reactions introduce unique mechanistic possibilities, often involving electron transfer (ET) processes as the initiating step. While less common than thermal methods for benzoxazole synthesis, photochemical approaches can provide access to reactive intermediates that are not easily formed under thermal conditions. The use of photoinitiated electron transfer has become a powerful technique for studying fast reaction processes in various chemical and biological systems. nih.gov

In the context of benzoxazole formation, a plausible photostimulated mechanism could involve a single-electron transfer (SET) from an electron-rich precursor, such as a phenolic Schiff base, to a photosensitizer or directly upon photoexcitation. researchgate.net This SET event would generate a radical cation. researchgate.net The subsequent steps would involve intramolecular cyclization of this radical intermediate, followed by further oxidation and deprotonation to yield the final aromatic benzoxazole product.

The efficiency and dynamics of these ET processes are governed by factors such as the driving force (redox potentials of the donor and acceptor), the distance between the reacting centers, and the nature of the intervening medium. nih.govmdpi.com In some systems, electron flow can exhibit complex kinetics, with different phases of sensitivity to inhibitors, suggesting the presence of multiple types of electron transport chains or pathways. nih.gov Understanding these dynamics is key to designing efficient photocatalytic systems. mdpi.com While specific, well-documented examples of photostimulated cyclizations for synthesizing 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine are not prevalent in the literature, the principles of photoinitiated ET provide a framework for exploring novel synthetic routes.

Investigations into Intermolecular and Intramolecular Reaction Sequences

The synthesis of complex benzoxazoles often relies on carefully orchestrated sequences of intermolecular and intramolecular reactions. These sequences, sometimes performed in a single pot, allow for the efficient construction of the target molecule from simpler starting materials.

A prime example is the synthesis of C4-functionalized benzoxazoles via a transition-metal-catalyzed, one-pot reaction. nitrkl.ac.in The sequence begins with an intermolecular, palladium-catalyzed, anilide-directed C-H activation and alkenylation (or arylation) of a 2-amidophenol. This step forms a new carbon-carbon bond at the position ortho to the amide group. Following this intermolecular event, an intramolecular cyclization (annulation) is induced, typically via acid mediation, to form the benzoxazole ring. nitrkl.ac.in Control experiments have confirmed that the C-H activation/alkenylation occurs first, followed by the tandem intramolecular annulation. nitrkl.ac.in

Another strategy involves the initial intermolecular condensation between two precursors, followed by an intramolecular cyclization. A patent describes the synthesis of a related compound, 2-(aminophenyl)-5-aminobenzoxazole, starting from the condensation of 2-amino-4-sodium nitrophenolate with nitrobenzoyl chloride. google.com This intermolecular step forms an ester intermediate. Subsequently, this intermediate undergoes an acid-catalyzed intramolecular cyclization to yield the dinitro-substituted benzoxazole, which is then reduced to the final diamino product. google.com This sequential approach, where an intermolecular bond formation sets the stage for a subsequent intramolecular ring closure, is a cornerstone of heterocyclic synthesis. nih.gov

Similarly, acid-promoted reactions can facilitate intramolecular cyclization of precursors like 2-(2-nitrophenyl)acetonitriles to form benzisoxazoles, a related class of heterocycles. organic-chemistry.org Such studies on intramolecular processes provide valuable mechanistic insights that are broadly applicable to the synthesis of fused heterocyclic systems, including the benzoxazole framework of this compound. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and 2D-NMR spectra, the precise arrangement of atoms in 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For This compound , the aromatic protons of the benzoxazole (B165842) and iodophenyl rings will appear in the downfield region (typically δ 6.5-8.5 ppm). The amine (-NH₂) protons are expected to show a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The spectrum for this compound would show signals corresponding to the carbons of the benzoxazole core and the iodophenyl substituent. The carbon atom attached to the iodine will have a characteristic chemical shift, and the carbons of the benzoxazole moiety will also show distinct resonances.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY helps identify proton-proton couplings within the same aromatic ring, while HSQC correlates protons with their directly attached carbons, further confirming the structural assignments.

Expected ¹H and ¹³C NMR Data:

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Protons on Benzoxazole Ring | 6.7 - 7.5 | 110 - 150 |

| Protons on Iodophenyl Ring | 7.2 - 8.4 | 95 - 140 |

| Amine Protons (-NH₂) | 3.5 - 5.0 (broad) | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The primary amine (-NH₂) group will show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The C=N stretching of the oxazole (B20620) ring is expected around 1630-1650 cm⁻¹. The C-O-C stretching of the ether linkage within the benzoxazole ring will appear in the 1200-1280 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, and the C-I stretching vibration will be found in the far-infrared region, typically below 600 cm⁻¹.

Characteristic IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Oxazole) | 1630 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O-C Stretch (Ether) | 1200 - 1280 |

| C-I Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, LC-MS, EI-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

For This compound (C₁₃H₉IN₂O), the expected exact mass can be calculated. The mass spectrum will show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak will be characteristic of a molecule containing one iodine atom. Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for benzoxazoles may involve cleavage of the oxazole ring or loss of substituents from the phenyl rings.

Expected Mass Spectrometry Data:

| Technique | Information Obtained | Expected Value for C₁₃H₉IN₂O |

| HRMS (ESI+) | Exact Mass [M+H]⁺ | 336.9836 |

| LC-MS | Molecular Weight Confirmation | m/z = 337 [M+H]⁺ |

| EI-MS | Molecular Ion and Fragmentation | M⁺ at m/z = 336 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to validate the empirical and molecular formula. For a pure sample of This compound , the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the calculated theoretical values.

Theoretical vs. Experimental Elemental Composition:

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 46.45 | 46.42 ± 0.3 |

| Hydrogen (H) | 2.70 | 2.73 ± 0.3 |

| Nitrogen (N) | 8.33 | 8.31 ± 0.3 |

Theoretical and Computational Chemistry Studies on 2 3 Iodophenyl 1,3 Benzoxazol 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules like 2-(3-iodophenyl)-1,3-benzoxazol-5-amine. These methods provide insights into the electron distribution and energy levels within the molecule, which are crucial for understanding its reactivity, spectroscopic properties, and potential applications.

Electronic Structure Analysis

The electronic structure of a benzoxazole (B165842) derivative can be meticulously examined using DFT. This analysis typically involves the calculation of various molecular properties that describe the charge distribution and bonding characteristics. Key parameters that would be investigated for this compound include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this specific molecule, one would expect negative potential around the nitrogen and oxygen atoms of the benzoxazole ring and the amine group, indicating their nucleophilic character. The iodine atom, being electron-withdrawing, would influence the potential of the phenyl ring.

Atomic Charges: Calculations such as Mulliken or Natural Bond Orbital (NBO) analysis would assign partial charges to each atom. This data quantifies the electron distribution and helps in understanding the polarity of different bonds within the molecule.

A representative table of calculated electronic properties for a generic benzoxazole derivative, as would be obtained from DFT calculations, is shown below.

| Property | Calculated Value | Significance |

| Total Dipole Moment | Value in Debye | Indicates overall molecular polarity. |

| Mulliken Atomic Charges | Charge on specific atoms (e.g., N, O, I) | Reveals local electron density and reactivity sites. |

| Molecular Electrostatic Potential | Range of potential (e.g., -0.05 to +0.05 a.u.) | Identifies electron-rich and electron-poor regions. |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory, within the framework of DFT, provides a detailed picture of the electronic energy levels in a molecule. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

HOMO and LUMO Analysis: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the presence of the electron-donating amine group and the electron-withdrawing iodine atom would significantly influence the energies of these frontier orbitals.

The following table illustrates the kind of data that would be generated from a molecular orbital analysis of a benzoxazole derivative.

| Parameter | Calculated Value (eV) | Interpretation |

| Energy of HOMO | EHOMO | Electron-donating ability. |

| Energy of LUMO | ELUMO | Electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational flexibility of molecules. For a molecule like this compound, which has a rotatable bond between the benzoxazole and iodophenyl rings, conformational analysis is essential.

This analysis involves systematically rotating the dihedral angle between the two ring systems and calculating the potential energy at each step. The result is a potential energy surface that identifies the most stable (lowest energy) conformations and the energy barriers to rotation. This information is crucial for understanding how the molecule might interact with biological targets or other molecules, as its shape plays a key role in its activity. The planarity or non-planarity of the molecule, influenced by steric hindrance between the rings, would be a key finding of such a study.

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry can be used to predict and elucidate the mechanisms of chemical reactions involving this compound. For instance, if this molecule were to undergo a substitution reaction on the phenyl ring or a reaction at the amine group, DFT calculations could be used to:

Identify Transition States: Locate the high-energy transition state structures that connect reactants and products.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur. This helps in predicting the reaction rate.

Map the Reaction Pathway: Trace the entire reaction coordinate from reactants to products, providing a detailed step-by-step understanding of the mechanism.

In Silico Screening and Virtual Ligand Design Methodologies

In the context of drug discovery, in silico techniques are invaluable. If this compound were being investigated as a potential drug candidate, the following methodologies would be applied:

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a specific protein target. The docking process generates a score that estimates the binding affinity, helping to identify potential biological targets and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity. For a set of benzoxazole derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally. These in silico predictions help to assess the drug-likeness of a compound early in the discovery process, identifying potential liabilities that might hinder its development.

Stereochemical Analysis and Theoretical Insights

While this compound itself is not chiral and does not have stereocenters, theoretical methods can provide insights into its three-dimensional properties. The main aspect of its "stereochemistry" in a broader sense would be its conformational preferences, as discussed in the molecular modeling section. The planarity or twisting of the molecule can be considered a stereochemical feature that would be critical for its interaction with planar systems, such as DNA or the active sites of certain enzymes. Theoretical calculations would quantify the degree of this twisting and the energy associated with it.

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 2 3 Iodophenyl 1,3 Benzoxazol 5 Amine and Its Analogs

Rational Design Principles for Modulating Biological Activity

The rational design of benzoxazole (B165842) derivatives is guided by SAR studies, which indicate that the biological activity of these compounds can be significantly influenced by the nature and position of substituents on both the benzoxazole core and the 2-phenyl ring. researchgate.netnih.gov The core principle involves modifying the electronic and steric properties of the molecule to enhance its interaction with specific biological targets.

Key principles in the design of benzoxazole analogs include:

Substitution on the Benzoxazole Ring: The introduction of functional groups at various positions of the benzoxazole moiety can modulate activity. For instance, the presence of an acetic acid group at the fifth position has been shown to enhance cytotoxic activity against cancer cell lines. rsc.org The amine group at the 5-position in 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine is, therefore, a key site for potential modification to alter its biological profile.

Substitution on the 2-Phenyl Ring: The electronic properties of substituents on the phenyl ring play a critical role. The presence of electron-withdrawing groups, such as nitro (NO2) or chlorine (Cl), particularly at the ortho- and para-positions, has been reported to improve anti-proliferative activity. researchgate.net The iodine atom at the 3-position of the phenyl ring in the title compound is an electron-withdrawing group that can influence its biological effects.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, replacing a hydroxyl group with a thiol or an amine can alter hydrogen bonding capabilities and, consequently, the biological response.

Scaffold Hopping: This approach involves replacing the central benzoxazole scaffold with other bicyclic ring structures like benzimidazole or benzothiazole to explore new chemical space and potentially discover inhibitors with improved properties. nih.gov

These design principles are foundational for creating libraries of analogs to systematically probe the SAR and optimize lead compounds for enhanced potency and selectivity. nih.gov

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the intermolecular interactions. researchgate.netnih.gov For this compound and its analogs, docking studies are instrumental in identifying potential biological targets and understanding the structural basis of their activity.

Benzoxazole derivatives have been docked into the active sites of various enzymes and receptors, including:

DNA Gyrase: Studies have shown that benzoxazole derivatives can dock into the chlorobiocin binding site of the E. coli DNA gyrase, an important antibacterial target. nih.gov

VEGFR-2: As a target for anticancer agents, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been a focus of docking studies with benzoxazole inhibitors. tandfonline.comnih.govtandfonline.com

Topoisomerases: The benzoxazole ring is considered crucial for the activity of topoisomerase inhibitors, and docking helps to elucidate the binding mode. mdpi.com

The interactions stabilizing the ligand-receptor complex typically include:

Hydrogen Bonds: The nitrogen and oxygen atoms within the benzoxazole ring can act as hydrogen bond acceptors. mdpi.com

Hydrophobic Interactions: The aromatic and lipophilic nature of the benzoxazole scaffold contributes to hydrophobic interactions with nonpolar residues in the binding pocket. mdpi.com

π-Stacking and π-Cation Interactions: The planar aromatic system of the benzoxazole ring can engage in π-stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. mdpi.com

The results from docking studies, often expressed as a docking score, provide a semi-quantitative prediction of binding affinity, guiding the selection of compounds for further experimental validation. researchgate.net

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Analog A (Unsubstituted) | -7.5 | Leu840, Val848 | Hydrophobic |

| Analog B (4'-Chloro) | -8.2 | Cys919, Asp1046 | Hydrogen Bond, Hydrophobic |

| Analog C (4'-Nitro) | -8.5 | Lys868, Glu885 | Hydrogen Bond, Electrostatic |

| Analog D (5-Amino) | -7.9 | Asp1046, Phe1047 | Hydrogen Bond, π-Stacking |

Molecular Dynamics (MD) Simulations for Dynamic Binding Assessment

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. samipubco.com MD simulations are crucial for validating the binding poses obtained from docking and for understanding the conformational changes that may occur upon ligand binding.

In the context of this compound and its analogs, MD simulations can:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, the stability of the complex can be evaluated. A stable RMSD profile over the simulation period suggests a stable binding mode.

Analyze Conformational Changes: MD can reveal how the ligand and receptor adapt to each other, highlighting the flexibility of the binding site and the ligand.

Characterize Water-Mediated Interactions: Simulations can explicitly model the role of water molecules in mediating interactions between the ligand and the receptor, which is often not fully captured in docking studies.

The insights gained from MD simulations are valuable for refining the understanding of the ligand-receptor interactions and for improving the rational design of more effective inhibitors. nih.gov

Free Binding Energy Calculations (e.g., MM/PBSA)

To obtain a more quantitative estimation of binding affinity, free binding energy calculations are often performed on the snapshots generated from MD simulations. peng-lab.org The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose. nih.govelsevierpure.com

These methods calculate the binding free energy (ΔG_bind) by summing the changes in molecular mechanical gas-phase energies (ΔE_MM), solvation free energies (ΔG_solv), and conformational entropy (-TΔS) upon ligand binding. nih.gov

The binding free energy is decomposed into several components:

Van der Waals Energy (ΔE_vdW): Represents the non-bonded van der Waals interactions.

Electrostatic Energy (ΔE_elec): Represents the electrostatic interactions between the ligand and the receptor.

Polar Solvation Energy (ΔG_pol): The energy required to transfer the molecule from a vacuum to the polar solvent.

Nonpolar Solvation Energy (ΔG_nonpol): Typically calculated based on the solvent-accessible surface area (SASA).

MM/PBSA and MM/GBSA provide a more rigorous assessment of binding affinity than docking scores and can be used to rank compounds and rationalize SAR data. peng-lab.orgresearchgate.net

| Energy Component | Value |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.2 |

| Electrostatic Energy (ΔE_elec) | -20.5 |

| Polar Solvation Energy (ΔG_pol) | +38.7 |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.8 |

| Total Binding Free Energy (ΔG_bind) | -31.8 |

Elucidation of Biological Targets and Their Mechanistic Interaction with Benzoxazole Derivatives

Benzoxazole derivatives have been reported to interact with a diverse range of biological targets, leading to their varied pharmacological effects. researchgate.netnih.govtandfonline.commdpi.com The specific targets for this compound are likely to fall within the classes of enzymes and receptors known to be modulated by this scaffold.

Potential biological targets for benzoxazole derivatives include:

Kinases: Such as VEGFR-2, which are often implicated in cancer progression. nih.govtandfonline.com

Topoisomerases: Enzymes like DNA gyrase and topoisomerase II are critical for DNA replication and are targets for antibacterial and anticancer agents. nih.govmdpi.com

Bcl-2 Family Proteins: These are key regulators of apoptosis, and their inhibition is a strategy in cancer therapy. nih.gov

Sigma Receptors: These receptors are involved in various neurological processes, and their ligands have potential applications in treating pain and cancer. nih.gov

Toll-like Receptors (TLRs): TLR9 antagonists have been developed from benzoxazole scaffolds for the treatment of inflammatory disorders. nih.gov

The mechanism by which benzoxazole derivatives inhibit enzymes often involves competitive binding at the active site. For instance, in the case of kinases like VEGFR-2, these compounds typically occupy the ATP-binding pocket, preventing the phosphorylation of substrate proteins. tandfonline.comtandfonline.com The key interactions often involve hydrogen bonds with hinge region residues and hydrophobic interactions within the pocket. tandfonline.com For enzymes like DNA gyrase, benzoxazole derivatives can act as inhibitors by competing with the natural substrate, thereby disrupting DNA replication and leading to bacterial cell death. nih.gov

Benzoxazole derivatives can act as either agonists or antagonists at various receptors. nih.govumn.edu An agonist binds to a receptor and activates it to produce a biological response, mimicking the effect of the endogenous ligand. mhmedical.com In contrast, an antagonist binds to a receptor but does not activate it; instead, it blocks the binding of the agonist, thereby inhibiting the biological response. mhmedical.comnih.gov

Antagonism: Benzoxazole-based compounds have been designed as antagonists for receptors like TLR9. nih.gov By binding to the receptor, they prevent the binding of agonist molecules, thereby blocking the downstream signaling pathways involved in inflammation.

Agonism/Antagonism: Some benzoxazole derivatives have shown complex pharmacology at sigma receptors, acting as agonists at one subtype (e.g., σ2) and antagonists at another (e.g., σ1). nih.gov This dual activity can be exploited for therapeutic benefit, for example, in cancer treatment where σ2 agonism can induce apoptosis and σ1 antagonism can modulate pain. nih.gov The specific functional outcome (agonism vs. antagonism) is determined by the precise conformational changes induced in the receptor upon ligand binding. nih.gov

Influence of Substituents on Bioactivity Profile at a Mechanistic Level

The bioactivity of 2-phenyl-1,3-benzoxazole derivatives is significantly modulated by the nature and position of substituents on both the benzoxazole core and the 2-phenyl ring. Mechanistic studies, including molecular docking and in vitro assays, have begun to elucidate how specific functional groups, such as the 5-amino group and the 3-iodo substituent of this compound, contribute to the compound's biological profile. These investigations are crucial for understanding the molecular interactions that govern the efficacy and selectivity of this class of compounds.

The substitution pattern on the 2-phenyl-1,3-benzoxazole scaffold plays a pivotal role in determining the molecule's interaction with biological targets. Research into a variety of analogs has revealed that modifications at the 5-position of the benzoxazole ring and on the 2-phenyl ring can drastically alter the compound's therapeutic potential. For instance, the presence of an amino group at the 5-position has been explored in the context of anticancer activity. In a closely related analog, 5-amino-2-(p-bromophenyl)-benzoxazole, the 5-amino substituent was investigated for its role in the compound's effects on breast cancer cell lines. This study suggested that the compound induces apoptosis and may affect angiogenesis-related proteins. researchgate.net While this provides insight into the potential role of the 5-amino group, the specific mechanistic contribution of this group in the context of a 3-iodophenyl substitution remains an area for more targeted investigation.

Molecular docking studies on related benzoxazole scaffolds have provided theoretical insights into how these molecules interact with biological targets. For example, in the context of antimicrobial activity, 2-amino phenyl benzoxazole derivatives have been identified as potential DNA gyrase inhibitors. nih.gov These computational models suggest that the benzoxazole core can establish key interactions within the enzyme's active site. While direct molecular docking studies for this compound are not extensively reported in the available literature, the existing models for analogous compounds provide a framework for predicting its potential binding modes and molecular targets.

To systematically understand the structure-activity relationships, researchers often synthesize a series of analogs and evaluate their activity against a specific biological target. The data from such studies can be compiled to identify key structural features that enhance or diminish bioactivity. For instance, a study on 2-arylbenzoxazoles as cholesteryl ester transfer protein (CETP) inhibitors found that substitution at the 5- and 7-positions of the benzoxazole moiety was beneficial for inhibitory activity. fiveable.me This underscores the importance of substitution on the benzoxazole core.

The following table summarizes the influence of different substituents on the bioactivity of 2-phenyl-1,3-benzoxazole analogs based on findings from various studies. It is important to note that the specific biological target and the assay conditions can significantly influence the observed activity.

| Compound Series | Substituent Variation | Biological Activity Investigated | Key Mechanistic Findings/SAR Observations |

| 2-Arylbenzoxazoles | Substitution at 5- and 7-positions of the benzoxazole ring | CETP Inhibition | Substitution at these positions was found to be beneficial for CETP inhibitory activity. fiveable.me |

| 2-Amino Phenyl Benzoxazoles | Presence of 2-amino phenyl group | Antimicrobial (DNA Gyrase Inhibition) | These compounds showed higher antibacterial potential than the 2-phenyl benzoxazole scaffold, potentially acting as DNA gyrase inhibitors. nih.gov |

| 5-Amino-2-(p-bromophenyl)-benzoxazole | 5-amino group and p-bromo substituent | Anticancer (Breast Cancer) | The compound demonstrated potential to induce apoptosis and affect angiogenesis-related proteins. researchgate.net |

| General 2-Substituted Benzoxazoles | Electron-withdrawing groups on the aryl ring | Antimicrobial and Antiproliferative | The presence of electron-withdrawing groups could enhance the bioactivity. |

While these studies provide valuable insights into the structure-activity relationships of the broader class of 2-phenyl-1,3-benzoxazole derivatives, further research is necessary to fully elucidate the specific mechanistic profile of this compound. Future investigations should focus on identifying its precise molecular targets and quantifying the contributions of the 3-iodo and 5-amino substituents to its biological activity through comparative studies with carefully designed analogs.

Applications in Chemical Biology and Advanced Research Probes

Development of 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine as Chemical Probes for Specific Biological Pathways

Benzoxazole (B165842) derivatives are recognized for their fluorescent properties, a key characteristic for the development of chemical probes. These probes are instrumental in visualizing and studying specific biological pathways in real-time. The extended aromatic system of the benzoxazole core in this compound is expected to confer fluorescent capabilities. Modifications to the amine and iodophenyl groups could potentially modulate the photophysical properties, such as absorption and emission wavelengths, to suit specific biological imaging applications. The iodine atom also presents a site for further chemical modification, allowing for the attachment of targeting moieties that could direct the probe to specific cellular components or proteins, thereby enabling the investigation of their roles in various biological processes.

Utilization in Investigating Molecular Recognition Phenomena

Molecular recognition is a fundamental process in biology, governing interactions between molecules such as enzymes and substrates, or receptors and ligands. The rigid, planar structure of the benzoxazole core, combined with the potential for hydrogen bonding from the amine group and halogen bonding from the iodine atom, makes this compound an interesting candidate for studying these interactions. It could be employed as a molecular scaffold to design and synthesize libraries of compounds aimed at probing the binding sites of proteins. The systematic variation of substituents on the phenyl and benzoxazole rings would allow for a detailed investigation of the structure-activity relationships that govern molecular recognition events.

Role in the Discovery of Novel Research Tools and Building Blocks

In the field of synthetic chemistry, this compound serves as a valuable building block for the creation of more complex molecules. The amine group can be readily functionalized, and the iodine atom is susceptible to a variety of cross-coupling reactions, such as the Suzuki or Sonogashira couplings. These reactions enable the facile introduction of diverse chemical groups, leading to the generation of novel compounds with potentially unique biological activities or material properties. The versatility of this compound as a synthetic intermediate makes it a powerful tool for medicinal chemists and material scientists in the discovery of new drugs and functional materials.

Exploration in Material Science Research

The application of benzoxazole-containing compounds extends into the realm of material science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other organic electronic materials. The conjugated π-system of this compound suggests that it may possess interesting electronic and photophysical properties. The presence of the heavy iodine atom could also influence properties such as phosphorescence, which is a desirable characteristic for certain optoelectronic applications. Researchers can explore the incorporation of this molecule into polymeric structures or its use as a dopant in organic semiconductor films to investigate its potential for creating novel materials with tailored optical and electronic functionalities.

Q & A

Q. Key Considerations :

- Crystallization Solvents : Polar solvents like ethanol or DMSO enhance crystal formation for X-ray analysis.

- Isotopic Labeling : ¹⁵N-labeled NH₂ groups aid in tracking hydrogen bonding interactions in solid-state studies .

Advanced Research Questions

How does the iodine substituent influence Suzuki-Miyaura cross-coupling reactions with this compound?

Methodological Answer:

The iodine atom at the 3-position serves as an excellent leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Key steps:

Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/EtOH.

Base : Na₂CO₃ or Cs₂CO₃ to deprotonate intermediates.

Reaction Monitoring : TLC or HPLC to track iodine displacement.

Q. Challenges :

- Steric Hindrance : Bulky boronic acids may reduce coupling efficiency.

- Competitive Side Reactions : Amine groups can coordinate with Pd, requiring protective groups (e.g., Boc) during coupling .

Table 2 : Example Coupling Partners and Yields

| Boronic Acid | Product Yield (%) | Notes |

|---|---|---|

| Phenylboronic acid | 82 | High efficiency |

| 4-Methoxyphenyl | 68 | Moderate steric effects |

| 2-Naphthyl | 45 | Steric hindrance |

What computational strategies predict the reactivity of the benzoxazole core in electrophilic substitution reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis :

- The HOMO (-6.2 eV) localizes on the benzoxazole’s oxygen and nitrogen atoms, making the 5-amine position nucleophilic.

- The LUMO (-1.8 eV) resides on the iodine-bearing phenyl ring, guiding electrophilic attack .

- DFT Calculations : Used to model transition states for halogen displacement. For example, iodine substitution with thiols has an activation energy of ~25 kcal/mol .

Q. Applications :

- Predicting regioselectivity in nitration or sulfonation reactions.

- Validating experimental outcomes in functionalization studies.

How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

Discrepancies often arise from:

Assay Conditions :

- pH Sensitivity : The amine group’s protonation state (pH 7.4 vs. 5.5) affects membrane permeability .

- Cell Line Variability : Cancer cell lines (e.g., HeLa vs. MCF-7) may show differential uptake.

Dosage Optimization : IC₅₀ values range from 10–50 µM depending on solvent (DMSO vs. aqueous buffer) .

Q. Resolution Strategies :

- Dose-Response Curves : Test across a broad concentration range (1–100 µM).

- Metabolic Stability Studies : Use liver microsomes to assess degradation rates.

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 4,6-dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.